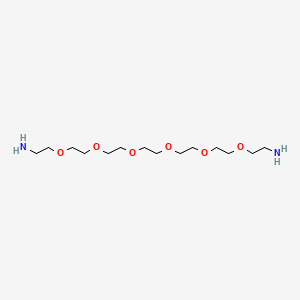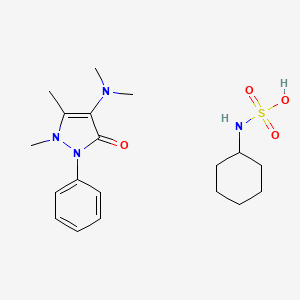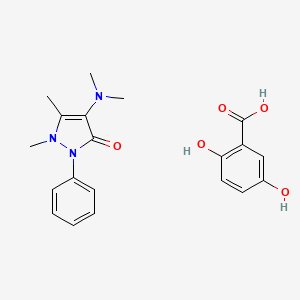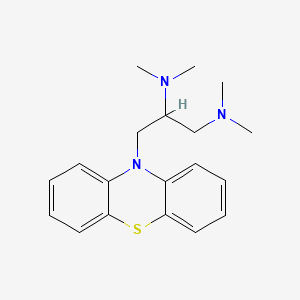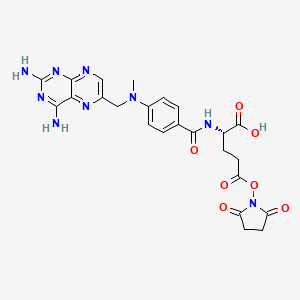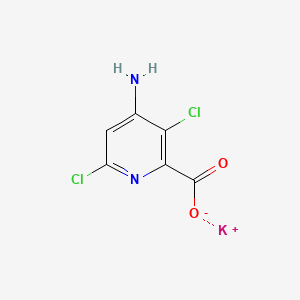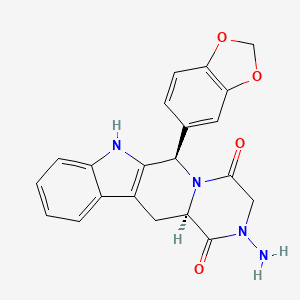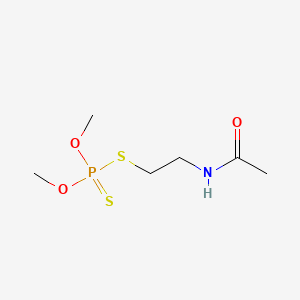
安特拉芬宁二盐酸盐
描述
antrafenine dihydrochloride is a complex organic compound that belongs to the family of benzoic acid derivatives
科学研究应用
antrafenine dihydrochloride has a wide range of scientific research applications, including:
作用机制
Target of Action
Antrafenine primarily targets two unique cyclooxygenases in mammals: COX-1 and COX-2 . COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation .
Mode of Action
Antrafenine is believed to inhibit cyclooxygenase activity . This inhibition is thought to be associated with its anti-inflammatory effect . Specifically, inhibition of COX-1 may lead to gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .
Biochemical Pathways
The primary biochemical pathway affected by antrafenine is the prostaglandin synthesis pathway . By inhibiting the activity of COX-1 and COX-2, antrafenine reduces the production of prostaglandins, which play key roles in inflammation, pain, and fever .
Pharmacokinetics
It is known that the drug is administered orally .
Result of Action
The inhibition of prostaglandin synthesis by antrafenine leads to a reduction in inflammation and pain . This makes it effective as an analgesic and anti-inflammatory agent .
生化分析
Biochemical Properties
Antrafenine Dihydrochloride is believed to be associated with the inhibition of cyclooxygenase activity . It interacts with two unique cyclooxygenases in mammals, COX-1 and COX-2 . The inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity .
Cellular Effects
Its ability to inhibit prostaglandin synthesis may be involved in its anti-inflammatory effect .
Molecular Mechanism
The molecular mechanism of Antrafenine Dihydrochloride involves the inhibition of cyclooxygenase activity . It inhibits both COX-1 and COX-2, enzymes that synthesize prostaglandins necessary for normal gastrointestinal and renal function and involved in inflammation respectively .
Metabolic Pathways
Antrafenine Dihydrochloride is involved in the prostaglandin synthesis pathway, where it inhibits the activity of cyclooxygenase enzymes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antrafenine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the synthesis of 2-amino-3-(trifluoromethyl)benzoic acid from 2-aminobenzotrifluoride . This intermediate is then subjected to further reactions to introduce the quinoline and piperazine groups under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
antrafenine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
相似化合物的比较
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid:
4-(Trifluoromethyl)benzoic acid: Another compound with trifluoromethyl groups, used in various chemical syntheses.
Uniqueness
antrafenine dihydrochloride is unique due to its combination of trifluoromethyl, quinoline, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
| Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. | |
CAS 编号 |
55300-30-6 |
分子式 |
C30H27ClF6N4O2 |
分子量 |
625.0 g/mol |
IUPAC 名称 |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;hydrochloride |
InChI |
InChI=1S/C30H26F6N4O2.ClH/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27;/h1-11,18-19H,12-17H2,(H,37,38);1H |
InChI 键 |
YODBEKYABWOGDF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl |
外观 |
Solid powder |
熔点 |
88-90 |
| 55300-29-3 55300-30-6 |
|
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
55300-30-6 (di-hydrochloride) |
保质期 |
>2 years if stored properly |
溶解度 |
2.84e-03 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Antrafenine hydrochloride; Antrafenine Dihydrochloride; 2-[[7-(TrifluoroMethyl)-4-quinolinyl]aMino]benzoic Acid [4-[3-(TrifluoroMethyl)phenyl]-1-piperazinyl]ethyl Ester Hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





